molecular formula C16H12ClN3 B5659650 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine

Cat. No. B5659650
M. Wt: 281.74 g/mol
InChI Key: QKKJKLGKPSXKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine represents a compound within a class of chemicals known for their diverse chemical and biological properties. Research into these compounds focuses on their potential in various fields, including materials science and pharmacology, due to their unique structural features.

Synthesis Analysis

The synthesis of indolo[1,2-c]quinazolin-amine derivatives involves various chemical reactions, including cyclocondensation, palladium-catalyzed reactions, and the use of specific catalysts to introduce fluorine atoms or to facilitate the formation of quaternary stereocenters. Innovative methods such as copper-catalyzed domino synthesis have been developed to efficiently produce these compounds, highlighting the chemical versatility and the potential for high-yield production of these molecules under controlled conditions (Jiang et al., 2012).

Molecular Structure Analysis

Studies on the molecular structure of indoloquinazolin-amine derivatives often employ spectroscopic methods and X-ray crystallography. These analyses reveal detailed information about the molecular geometry, electronic structure, and the distribution of electron density within the molecule, facilitating a deeper understanding of their chemical reactivity and properties. For instance, DFT calculations and molecular docking studies offer insights into the interaction of these compounds with biological targets (Wu et al., 2022).

properties

IUPAC Name

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c1-9-19-13-7-6-10(17)8-12(13)16-15(18)11-4-2-3-5-14(11)20(9)16/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKJKLGKPSXKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=CC=CC=C4N13)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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